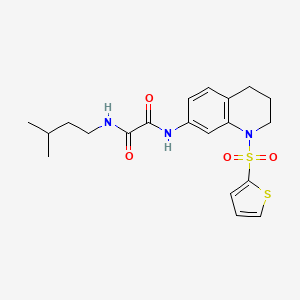
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (AIPPO) is a laboratory reagent used in organic synthesis and scientific research. It is a versatile reagent with a wide range of applications, including in the synthesis of biologically active compounds, the development of analytical methods, and the production of pharmaceuticals. AIPPO has been studied extensively in the past few decades, and its mechanism of action and biochemical and physiological effects have been elucidated.
Scientific Research Applications
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol has been used in numerous scientific research applications, including the synthesis of biologically active compounds, the development of analytical methods, and the production of pharmaceuticals. This compound has been used in the synthesis of numerous biologically active compounds, such as antibiotics, anti-cancer agents, and antiviral agents. It has also been used to develop analytical methods for the determination of small molecules and to produce pharmaceuticals, such as antifungal and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with other molecules in the reaction mixture. This intermediate is believed to be an ether, which is formed when the alkoxide reacts with the halogenated phenol in the Williamson ether synthesis. The intermediate then reacts with other molecules in the reaction mixture, forming the desired product.
Biochemical and Physiological Effects
This compound has been studied extensively in the past few decades, and its biochemical and physiological effects have been elucidated. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have an inhibitory effect on the growth of bacterial and fungal cells. Additionally, this compound has been shown to have a protective effect on the cardiovascular system, as well as a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is relatively unstable and must be stored in a cool, dry place. Additionally, it is difficult to purify and can be difficult to work with.
Future Directions
There are several potential future directions for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol research. One potential direction is the development of new synthesis methods for this compound, such as the use of renewable resources and green chemistry techniques. Additionally, research could be conducted on the biological and physiological effects of this compound, such as its effects on the cardiovascular system, the immune system, and the nervous system. Finally, research could be conducted on the use of this compound in the production of pharmaceuticals and other biologically active compounds.
Synthesis Methods
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol can be synthesized through a variety of methods, including the Williamson ether synthesis, the oxazolone synthesis, and the microwave-assisted synthesis. The Williamson ether synthesis involves the reaction of an alkoxide with a halogenated phenol, while the oxazolone synthesis involves the reaction of an aldehyde or ketone with an isocyanate. The microwave-assisted synthesis is a relatively new method that involves the reaction of a phenol with an alkyl halide in the presence of a microwave-activated catalyst. All of these methods are efficient and yield good yields of this compound.
properties
IUPAC Name |
1-amino-3-(2-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)11-5-3-4-6-12(11)15-8-10(14)7-13/h3-6,9-10,14H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGYZZYUTJWRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)
![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)
![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962549.png)



![(2,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2962555.png)
![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)




![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)